Cas no 81769-69-9 (1H-Imidazole, 1-methyl-4-(trifluoromethyl)-)

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- structure
81769-69-9 structure
Product Name:1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
Numero CAS:81769-69-9
MF:C5H5F3N2
MW:150.101811170578
MDL:MFCD22493225
CID:4201436
PubChem ID:12785667
Update Time:2025-04-24

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
    • 1-Methyl-4-(trifluoromethyl)-1H-imidazole
    • 1-Methyl-4-(trifluoromethyl)-1H-imidazole (ACI)
    • 1-Methyl-4-trifluoromethyl-1H-imidazole
    • SY260140
    • 81769-69-9
    • LYFNAJACLPGPIK-UHFFFAOYSA-N
    • DB-147710
    • MFCD22493225
    • F30347
    • SCHEMBL2611129
    • LHOYXGYFTKKTCZ-UHFFFAOYSA-N
    • 1-methyl-4-(trifluoromethyl)imidazole
    • MDL: MFCD22493225
    • Inchi: 1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3
    • Chiave InChI: LYFNAJACLPGPIK-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CN(C)C=N1)(F)F

Proprietà calcolate

  • Massa esatta: 150.04048265g/mol
  • Massa monoisotopica: 150.04048265g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 123
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 17.8Ų

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM525751-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 97%
1g
$442 2024-07-23
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10522-10g
1-methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 95
10g
$1300 2021-06-26
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10522-5g
1-methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 95
5g
$1800 2022-12-03
AstaTech
F30347-0.1/G
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
0.1/G
$249 2023-01-01
AstaTech
F30347-0.25/G
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
0.25g
$349 2023-09-18
AstaTech
F30347-1/G
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
1g
$974 2023-09-18
Ambeed
A862374-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 98%
1g
$476.0 2025-04-16
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10522-5g
1-methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 95%
5g
$1800 2023-09-07
AstaTech
F30347-5/g
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
5g
$2839 2023-09-18
1PlusChem
1P00IDO8-250mg
1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
81769-69-9 95%
250mg
$436.00 2024-04-21

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Riferimento
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  10 min, rt
Riferimento
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Metodo di produzione 3

Condizioni di reazione
1.1 -
2.1 Solvents: Acetonitrile ;  10 min, rt
Riferimento
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Riferimento
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Metodo di produzione 5

Condizioni di reazione
Riferimento
Photochemical perfluoroalkylation of imidazoles
Kimoto, Hiroshi; et al, Journal of Organic Chemistry, 1982, 47(15), 2867-72

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Hexamethylenetetramine ,  Ammonium hydroxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Riferimento
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Bromine
2.1 -
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Riferimento
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  30 min, rt
Riferimento
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Raw materials

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Preparation Products

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司